![molecular formula C17H27N3O3 B248011 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide, commonly known as HMPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of HMPPA is not fully understood, but it is believed to act through various pathways, including the inhibition of specific enzymes and the modulation of cellular signaling pathways. HMPPA has been shown to target specific proteins involved in cancer cell growth and glucose metabolism, leading to the inhibition of these processes. In neurological research, HMPPA has been shown to protect neurons from oxidative stress and inflammation, leading to improved neuronal function.
Biochemical and Physiological Effects:
HMPPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, regulation of glucose metabolism, and neuroprotective properties. HMPPA has also been shown to modulate immune responses and reduce inflammation, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMPPA in lab experiments is its high purity and stability, making it suitable for various research applications. However, one of the limitations of using HMPPA is its potential toxicity, which requires careful handling and monitoring during experiments.
Zukünftige Richtungen
There are several future directions for research related to HMPPA. One potential direction is to investigate the use of HMPPA in combination with other therapeutic agents to enhance its efficacy in treating various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of HMPPA to optimize its dosing and administration in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of HMPPA and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, HMPPA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method for HMPPA has been optimized to achieve high yields and purity levels, making it suitable for various research applications. HMPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Further research is needed to fully understand the mechanism of action of HMPPA and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of HMPPA involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-hydroxyethylpiperazine in the presence of a suitable solvent. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of HMPPA has been optimized to achieve high yields and purity levels, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
HMPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, HMPPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, HMPPA has been studied for its potential to regulate blood glucose levels by targeting specific enzymes involved in glucose metabolism. In neurological research, HMPPA has been investigated for its neuroprotective properties and potential to treat neurodegenerative diseases.
Eigenschaften
Produktname |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide |
---|---|
Molekularformel |
C17H27N3O3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C17H27N3O3/c1-14-3-4-16(23-2)15(13-14)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
SKMSAZWNQMRDOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.